molecular formula C20H32N2O3 B12751211 Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- CAS No. 71673-02-4

Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-

Cat. No.: B12751211
CAS No.: 71673-02-4
M. Wt: 348.5 g/mol
InChI Key: YZQNQZZRLALPOT-UHFFFAOYSA-N
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Description

Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- is a complex organic compound with a unique structure It is characterized by the presence of an acetamide group attached to a quinoline derivative, which is further substituted with ethoxyethoxy and tetrahydrotrimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- typically involves multiple steps. One common method includes the reaction of a quinoline derivative with ethoxyethoxyethyl bromide under basic conditions to introduce the ethoxyethoxyethyl group. This is followed by the acylation of the resulting intermediate with acetic anhydride to form the acetamide group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with neurotransmitter receptors, influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyethoxyethyl and tetrahydrotrimethyl substitutions enhance its solubility and bioavailability, making it a valuable compound for various applications .

Properties

CAS No.

71673-02-4

Molecular Formula

C20H32N2O3

Molecular Weight

348.5 g/mol

IUPAC Name

N-[1-[2-(2-ethoxyethoxy)ethyl]-2,2,4-trimethyl-3,4-dihydroquinolin-7-yl]acetamide

InChI

InChI=1S/C20H32N2O3/c1-6-24-11-12-25-10-9-22-19-13-17(21-16(3)23)7-8-18(19)15(2)14-20(22,4)5/h7-8,13,15H,6,9-12,14H2,1-5H3,(H,21,23)

InChI Key

YZQNQZZRLALPOT-UHFFFAOYSA-N

Isomeric SMILES

CCOCCOCCN1C2=C(C=CC(=C2)NC(=O)C)[C@@H](CC1(C)C)C

Canonical SMILES

CCOCCOCCN1C2=C(C=CC(=C2)NC(=O)C)C(CC1(C)C)C

Origin of Product

United States

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